molecular formula C19H34O2 B13968757 Methyl 6,9-octadecadienoate CAS No. 56599-55-4

Methyl 6,9-octadecadienoate

Cat. No.: B13968757
CAS No.: 56599-55-4
M. Wt: 294.5 g/mol
InChI Key: AKCKWBLFZNXDLY-UHFFFAOYSA-N
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Description

Methyl 6,9-octadecadienoate, also known as 6,9-octadecadienoic acid, methyl ester, is a polyunsaturated fatty acid methyl ester. It is a derivative of linoleic acid and is characterized by the presence of two double bonds at the 6th and 9th carbon positions in the fatty acid chain. This compound is commonly used in various scientific research applications due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6,9-octadecadienoate can be synthesized through the alkali-isomerization of purified methyl linoleate. The process involves the isomerization of linoleic acid methyl ester to produce the desired conjugated isomers. The reaction typically requires the use of alkali catalysts and is carried out under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale alkali-isomerization followed by purification steps such as low-temperature crystallizations from acetone. The isomeric purity of the product is ensured through techniques like silver nitrate-thin-layer chromatography and gas chromatography coupled with mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,9-octadecadienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6,9-octadecadienoate is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a model compound for studying the behavior of polyunsaturated fatty acids in various chemical reactions.

    Biology: The compound is used to investigate the biological effects of polyunsaturated fatty acids on cellular processes and metabolic pathways.

    Medicine: Research on this compound includes its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is utilized in the production of bio-based materials, lubricants, and other industrial products .

Mechanism of Action

The mechanism of action of methyl 6,9-octadecadienoate involves its interaction with cellular membranes and enzymes. The compound can modulate the activity of enzymes involved in fatty acid metabolism and oxidative stress responses. It also affects the fluidity and permeability of cellular membranes, influencing various cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Methyl linoleate: Another polyunsaturated fatty acid methyl ester with double bonds at the 9th and 12th positions.

    Methyl oleate: A monounsaturated fatty acid methyl ester with a single double bond at the 9th position.

    Methyl stearate: A saturated fatty acid methyl ester with no double bonds .

Uniqueness

Methyl 6,9-octadecadienoate is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to undergo specific reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications .

Properties

CAS No.

56599-55-4

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl octadeca-6,9-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11,13-14H,3-9,12,15-18H2,1-2H3

InChI Key

AKCKWBLFZNXDLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCC=CCCCCC(=O)OC

Origin of Product

United States

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